![molecular formula C17H13N3O5 B4762308 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B4762308.png)
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide
Overview
Description
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide, also known as MLN4924, is a small molecule inhibitor that selectively targets NEDD8-activating enzyme (NAE) and has been extensively studied for its potential anti-cancer properties. NAE is a key enzyme in the NEDD8 conjugation pathway, which is critical for the regulation of protein degradation, cell cycle progression, and DNA damage response.
Mechanism of Action
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide selectively inhibits NAE, which is critical for the activation of NEDD8 conjugation pathway. NEDD8 is a small ubiquitin-like protein that is covalently attached to target proteins in a process known as neddylation. Neddylation is critical for the regulation of protein degradation, cell cycle progression, and DNA damage response. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide inhibits the neddylation pathway by blocking the activation of NEDD8, leading to the accumulation of NEDD8-conjugated proteins and subsequent cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells through the inhibition of the NEDD8 conjugation pathway. It has also been shown to inhibit tumor growth in preclinical models of cancer. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide has been found to have a low toxicity profile in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide is its selectivity for NAE, which makes it a valuable tool for studying the role of the NEDD8 conjugation pathway in cancer and other diseases. However, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide may have off-target effects on other cellular processes, which can complicate interpretation of experimental results. Additionally, the synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide is complex and requires specialized expertise, which can limit its availability for research purposes.
Future Directions
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide has shown promise as a potential anti-cancer therapy, and ongoing clinical trials are evaluating its efficacy in various cancer types. Future research could explore the potential of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide in combination with other cancer therapies, as well as its potential in other disease contexts where the NEDD8 conjugation pathway is dysregulated. Additionally, further studies are needed to better understand the mechanisms of action and potential off-target effects of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide.
Scientific Research Applications
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide has been extensively studied for its potential anti-cancer properties. It has been shown to selectively inhibit the NEDD8 conjugation pathway, leading to the accumulation of NEDD8 conjugated proteins and subsequent cell cycle arrest and apoptosis in cancer cells. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide has demonstrated efficacy against a wide range of cancer types, including leukemia, lymphoma, breast, lung, and prostate cancer.
properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c21-15(18-11-4-3-5-12(10-11)20(24)25)8-9-19-16(22)13-6-1-2-7-14(13)17(19)23/h1-7,10H,8-9H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUDMSUZNZTRQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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